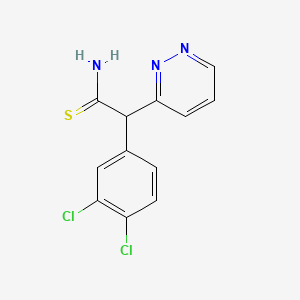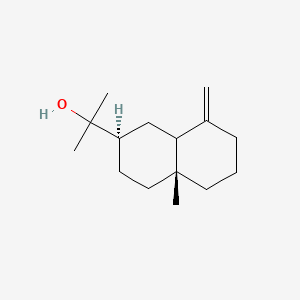
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects
准备方法
Synthetic Routes and Reaction Conditions
For (2,5-dioxoimidazolidin-4-yl)urea:
Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.
Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.
For 2-hydroxyethyl(trimethyl)azanium:
Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.
Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.
Industrial Production Methods
Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.
Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.
化学反应分析
Types of Reactions
Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.
Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.
Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.
Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.
Substitution Products: Phosphatidylcholine and other choline derivatives.
科学研究应用
Chemistry
Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.
Biology
Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.
Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine
Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.
Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.
Industry
Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.
Agriculture: Choline is used as a feed additive to promote animal growth and health.
作用机制
(2,5-dioxoimidazolidin-4-yl)urea
Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.
Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.
2-hydroxyethyl(trimethyl)azanium
Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.
Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.
相似化合物的比较
Similar Compounds
(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.
2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.
Uniqueness
(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.
2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.
属性
CAS 编号 |
71042-91-6 |
|---|---|
分子式 |
C9H20N5O4+ |
分子量 |
262.29 g/mol |
IUPAC 名称 |
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |
InChI 键 |
ORPZSZSPFKSESF-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)



![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)






